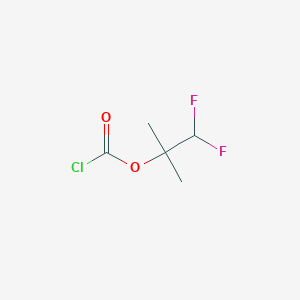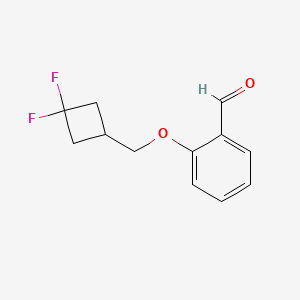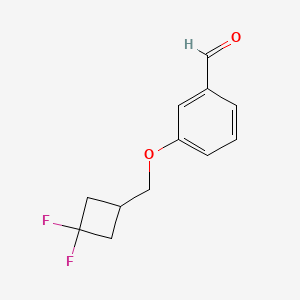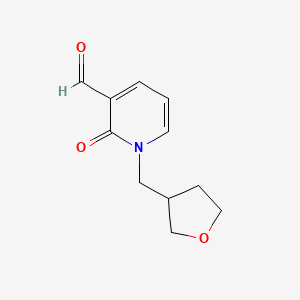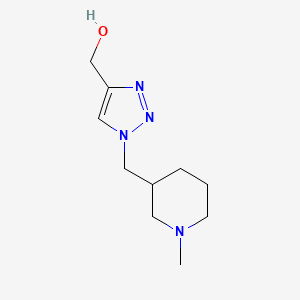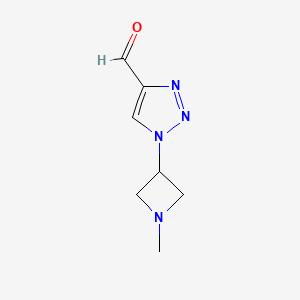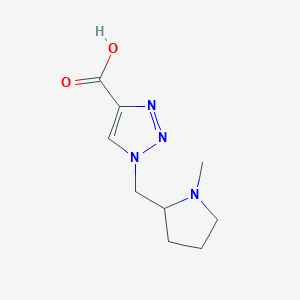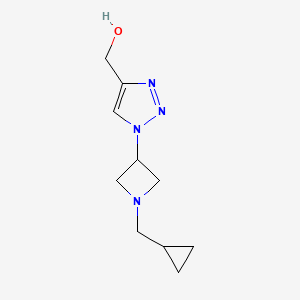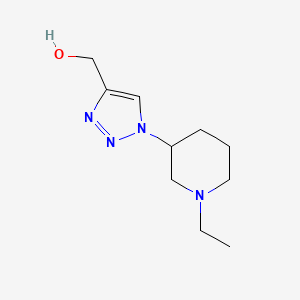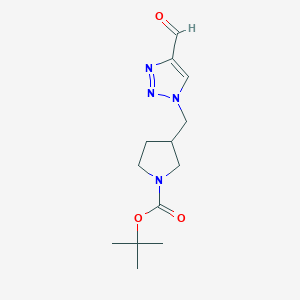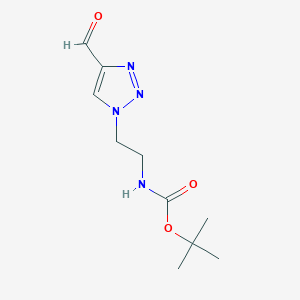
tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate
描述
Tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C10H16N4O3 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures have been used in the synthesis of biologically active molecules .
Biochemical Pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways affected by “tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate”. The compound could potentially be involved in a variety of biochemical reactions due to the presence of reactive groups such as the carbamate and the triazole .
生化分析
Biochemical Properties
Tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in the azide-alkyne cycloaddition reaction, commonly referred to as the “click chemistry” reaction . The triazole ring in this compound acts as a ligand, facilitating the formation of stable complexes with copper ions, which are essential for catalyzing the click reaction . Additionally, the formyl group can form Schiff bases with amino groups in proteins, potentially altering their function and activity.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction . For instance, the interaction of the triazole ring with copper ions can lead to the generation of reactive oxygen species (ROS), which in turn can activate or inhibit various signaling pathways. Furthermore, the formyl group can interact with nucleophilic sites on DNA and proteins, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The triazole ring’s ability to chelate copper ions is central to its role in catalyzing the click reaction . This chelation not only stabilizes the copper ion but also enhances its catalytic activity, leading to efficient azide-alkyne cycloaddition. Additionally, the formyl group can form covalent bonds with amino groups in enzymes, leading to enzyme inhibition or activation depending on the context . These interactions can result in changes in gene expression and protein function, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of reactive species . Over time, the formyl group may undergo hydrolysis, leading to the formation of carboxylic acid derivatives. This degradation can impact the compound’s ability to interact with biomolecules and catalyze reactions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to enhance enzyme activity and promote cell survival . At higher doses, it can induce cytotoxicity and oxidative stress, leading to cell death. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced . These findings underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The triazole ring can undergo oxidation and reduction reactions, leading to the formation of various metabolites . Enzymes such as cytochrome P450 are known to interact with this compound, facilitating its biotransformation. Additionally, the formyl group can participate in metabolic reactions, leading to the formation of Schiff bases and other derivatives . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The triazole ring’s ability to chelate metal ions can facilitate its uptake by cells through metal ion transporters. Once inside the cell, the compound can interact with various intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound tends to accumulate in organelles such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. This compound has been found to localize predominantly in the mitochondria and endoplasmic reticulum . The presence of targeting signals and post-translational modifications can direct the compound to these specific compartments. Within the mitochondria, this compound can influence mitochondrial respiration and ROS production. In the endoplasmic reticulum, it can affect protein folding and secretion .
属性
IUPAC Name |
tert-butyl N-[2-(4-formyltriazol-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)11-4-5-14-6-8(7-15)12-13-14/h6-7H,4-5H2,1-3H3,(H,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGVFEBRNCWNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


